molecular formula C6H7BrN2O2S B2589164 Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate CAS No. 80022-72-6

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate

Cat. No.: B2589164
CAS No.: 80022-72-6
M. Wt: 251.1
InChI Key: RMYRMQVQMKSYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and thereby affecting the overall biochemical reactions . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are vital for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, leading to their inhibition or activation. This binding often involves the formation of covalent bonds with the active sites of the enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activities and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity . This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes.

Chemical Reactions Analysis

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Biological Activity

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9_9H8_8BrN3_3O2_2S and a molecular weight of approximately 251.1 g/mol. The compound features a bromomethyl group attached to a thiadiazole ring, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties . Studies have shown that it inhibits various microbial strains, suggesting its potential as an antimicrobial agent in medicinal chemistry. The compound's mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth.

Anticancer Properties

Recent investigations highlight the anticancer activity of this compound against several human cancer cell lines. It has been observed to induce apoptosis (programmed cell death) in cancer cells by activating intrinsic apoptotic pathways. For instance, in vitro studies demonstrated that this compound significantly reduced cell viability in MKN-45 gastric cancer cells through c-Met inhibition and subsequent cell cycle arrest .

The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in metabolic pathways:

  • Inhibition of Enzymes : The compound inhibits enzymes related to the biosynthesis of branched-chain amino acids (BCAAs), which are crucial for protein synthesis and cellular functions. This inhibition can lead to metabolic disruption in target organisms.
  • Binding Interactions : Its specific binding interactions with cellular targets suggest that it can modulate various signaling pathways involved in cell growth and apoptosis .

Synthesis

The synthesis of this compound typically involves the bromination of thiadiazole derivatives followed by esterification. The general synthetic route includes:

  • Formation of Thiadiazole Ring : Reacting carbonic acid diethyl ester with appropriate reagents.
  • Bromination : Introducing the bromomethyl group through electrophilic substitution.
  • Purification : The product is purified using recrystallization techniques.

Comparative Analysis

The following table compares this compound with other related thiadiazole derivatives:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateContains a methyl group instead of bromomethylDifferent biological activity profile
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylateDifferent position of substituentsVaries in reactivity and potential applications
Ethyl 5-(bromomethyl)-1,3-thiadiazole-4-carboxylateSimilar core structure but varies in substituentsDistinct reactivity patterns compared to the target compound

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations.
  • Cancer Cell Studies : In vitro assays showed that treatment with this compound led to a significant decrease in proliferation rates of various cancer cell lines including breast and gastric cancers .

Properties

IUPAC Name

ethyl 5-(bromomethyl)thiadiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYRMQVQMKSYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80022-72-6
Record name ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.